Oxaliplatin - 63121-00-6

Oxaliplatin

Catalog Number: EVT-1483865
CAS Number: 63121-00-6
Molecular Formula: C6H14N2.C2O4.Pt
Molecular Weight: 397.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oxaliplatin (cis-[(1R,2R)-1,2-cyclohexanediamine-N,N'] oxalato(2-)-O,O'] platinum) [] is a third-generation platinum-based anticancer drug []. Its unique diaminocyclohexane (DACH) carrier ligand distinguishes it from other platinum-based drugs like cisplatin and carboplatin []. Oxaliplatin plays a crucial role in scientific research, particularly in the field of oncology, as a potent chemotherapeutic agent. Its distinct mechanism of action and efficacy against various cancers make it a valuable tool for exploring novel therapeutic strategies.

  • Binding and crosslinking DNA: Oxaliplatin binds to DNA, forming intrastrand and interstrand crosslinks, which disrupt DNA replication and transcription, ultimately leading to cell death [].
  • Induction of apoptosis: Oxaliplatin-induced DNA damage triggers apoptotic pathways, leading to programmed cell death [, , ].
Applications
  • Antitumor activity: Oxaliplatin is used to investigate the mechanisms of tumor cell death, evaluate novel therapeutic combinations, and assess the efficacy of new drug delivery systems [, ].
  • Drug resistance mechanisms: Researchers use oxaliplatin to study the development of chemoresistance in various cancer types, exploring the underlying molecular and cellular changes associated with resistance [, , ].
  • Neurotoxicity: Oxaliplatin's dose-limiting side effect, peripheral neuropathy, is a subject of extensive research. Studies focus on understanding the mechanisms of oxaliplatin-induced neurotoxicity, identifying biomarkers for early detection, and developing strategies for prevention and treatment [, , , ].

Chemoresistance

  • Increased DNA repair: Upregulation of DNA repair pathways, such as the nucleotide excision repair pathway, can enhance the removal of oxaliplatin-induced DNA adducts, leading to decreased sensitivity to the drug [, ].
  • Activation of pro-survival pathways: Increased activation of pro-survival signaling pathways, like the PI3K/AKT/mTOR pathway and the Nrf2 pathway, can counteract oxaliplatin-induced apoptosis and promote cell survival [, , ].
  • Alterations in drug uptake and efflux: Changes in cellular mechanisms that regulate drug transport can affect oxaliplatin accumulation inside cancer cells, leading to reduced efficacy [].
Future Directions
  • Developing strategies to overcome chemoresistance: Identifying new therapeutic targets and developing novel agents or drug combinations that can effectively circumvent resistance mechanisms will be crucial for improving treatment outcomes [].
  • Developing targeted drug delivery systems: Nanoparticle-based delivery systems hold promise for enhancing oxaliplatin delivery specifically to tumor cells while minimizing off-target effects, potentially reducing toxicity and improving efficacy [].
  • Developing novel neuroprotective agents: Research focused on understanding the precise mechanisms of oxaliplatin-induced neurotoxicity and designing targeted therapies to prevent or alleviate neuropathy will be essential for improving patient quality of life [, ].

Cisplatin

    Compound Description: Cisplatin (cis-diamminedichloroplatinum(II)) is a platinum-based chemotherapy drug used to treat various cancers. Like oxaliplatin, it acts by binding to and cross-linking DNA, leading to cell death [, ].

    Relevance: Cisplatin is a first-generation platinum compound, while oxaliplatin is a third-generation compound []. Both compounds share a similar mechanism of action, forming platinum-DNA adducts []. Oxaliplatin was developed to overcome cisplatin resistance and offer a different toxicity profile [].

Carboplatin

    Compound Description: Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)) is another platinum-based chemotherapy drug used to treat a range of cancers. It also works by binding to DNA and disrupting cell division [].

    Relevance: Carboplatin, along with nedaplatin, are platinum-based chemotherapeutic agents like oxaliplatin. These agents are often compared for their efficacy and toxicity profiles in treating various cancers, including gynecological tumors [].

Nedaplatin

    Compound Description: Nedaplatin (cis-diammine(glycolato)platinum(II)) is a second-generation platinum-based chemotherapy drug used mainly in treating various cancers, particularly in Asia []. It induces cell death by forming DNA adducts, similar to oxaliplatin [].

    Relevance: Nedaplatin, like oxaliplatin and carboplatin, belongs to the platinum-based chemotherapy drugs. A study compared the effects of nedaplatin, oxaliplatin, and carboplatin combined with taxane chemotherapy in treating gynecological tumors, analyzing their cytotoxicity, efficacy, and toxicity profiles [].

5-Fluorouracil (5-FU)

    Compound Description: 5-Fluorouracil is an antimetabolite chemotherapy drug that inhibits DNA and RNA synthesis, ultimately leading to cell death. It is often used in combination with oxaliplatin (FOLFOX regimen) in the treatment of colorectal cancer [, , , ].

    Relevance: 5-FU is a key component of the FOLFOX regimen, which also includes oxaliplatin []. It is often used in combination with oxaliplatin for the treatment of colorectal cancer, both in the adjuvant and metastatic settings [, ]. Studies have investigated the combination of 5-FU and oxaliplatin for efficacy, safety, and the development of resistance [].

Leucovorin

    Compound Description: Leucovorin, also known as folinic acid, is a medication used to reduce the toxic effects of methotrexate and to enhance the activity of 5-FU in cancer treatment. It is included in the FOLFOX regimen alongside oxaliplatin [, ].

    Relevance: Leucovorin is part of the FOLFOX regimen, along with oxaliplatin and 5-FU. It is used to enhance the effects of 5-FU while mitigating its toxicity [].

Irinotecan

    Compound Description: Irinotecan is a chemotherapy drug that inhibits the enzyme topoisomerase I, preventing DNA replication and leading to cell death. It is used in the treatment of colorectal cancer, often as an alternative or in combination with oxaliplatin [, ].

    Relevance: Irinotecan is another chemotherapeutic agent used in colorectal cancer treatment, often compared with oxaliplatin for efficacy and toxicity []. It is also used in combination regimens, such as FOLFIRI (folinic acid, 5-FU, and irinotecan), as an alternative to FOLFOX [].

ZD6474 (Vandetanib, Zactima)

    Compound Description: ZD6474 is a tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET. Its combination with oxaliplatin has been investigated for potential synergistic effects in colorectal cancer treatment [].

    Relevance: ZD6474 has been studied in preclinical models for its potential to enhance the efficacy of oxaliplatin in colorectal cancer []. Researchers explored the sequence-dependent interactions and synergistic effects of ZD6474 and oxaliplatin [].

Gefitinib

    Compound Description: Gefitinib is a tyrosine kinase inhibitor that specifically targets EGFR. It has been investigated in combination with oxaliplatin for the treatment of colorectal cancer and esophageal adenocarcinoma [, ].

    Relevance: Gefitinib is another EGFR inhibitor like ZD6474 and has been tested in combination with oxaliplatin [, ]. Research has explored its potential to improve the efficacy of oxaliplatin-based chemotherapy in different cancer types [, ].

Properties

CAS Number

63121-00-6

Product Name

Oxaliplatin

IUPAC Name

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum(4+)

Molecular Formula

C6H14N2.C2O4.Pt

Molecular Weight

397.29

InChI

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1

SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4]

Synonyms

Oxalato(trans-(-)-1,2-cyclohexanediamine)platinum(II);Oxaliplatin;61825-94-3 (Sp-4-2);Act 078;Nsc 271670;Oxalato(1,2-diaminocyclohexane)platinum(ii);Platinum (ii), (cyclohexane-1,2-diammine)oxalato-;Platinum, (1,2-cyclohexanediamine-kappan,kappan/')(

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.